molecular formula C12H7IN2O2 B8334144 6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one

Cat. No. B8334144
M. Wt: 338.10 g/mol
InChI Key: SMEGBGKFGNNZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776867B2

Procedure details

Compound 162 (1.0 g, 4.7 mmol) was dissolved in dichloroethane (50 mL) and CH3CN (50 mL) and NIS (1.7 g, 7.1 mmol) was added. The flask was equipped with a reflux condenser and the mixture was heated at reflux for 24 h. After cooling to rt and concentration, the crude reaction mixture was taken up in EtOAc and water. K2CO3 was added to raise the pH of the aqueous phase. After removal of the organic phase, the aqueous phase was extracted several times with EtOAc. The organics were then dried over Na2SO4 and concentrated to a brown oil. Flash chromatography (SiO2, gradient eluent: 25% EtOAc/Hexanes to 100% EtOAc) afforded 163 as a pale yellow solid (83% total yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:15]3[C:14](=[O:16])[NH:13][CH:12]=[N:11][C:10]=3[O:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC#N.C1C(=O)N([I:27])C(=O)C1.C([O-])([O-])=O.[K+].[K+]>ClC(Cl)C.CCOC(C)=O.O>[I:27][C:8]1[O:9][C:10]2[N:11]=[CH:12][NH:13][C:14](=[O:16])[C:15]=2[C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=COC=2N=CNC(C21)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CC#N
Name
Quantity
1.7 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to raise the pH of the aqueous phase
CUSTOM
Type
CUSTOM
Details
After removal of the organic phase
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted several times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%
Name
Type
product
Smiles
IC1=C(C2=C(N=CNC2=O)O1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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